5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione

logP Solubility ADME

Researchers investigating IMPDH-dependent pathways in leukemia lack hydantoin-based probes with combined IMPDH inhibition and differentiation-inducing activity. This compound (CAS 200711-60-0) addresses this gap: • IMPDH inhibition (Ki=440 nM) coupled with CYP3A5 inhibition (Ki=1.2 µM) • Induces differentiation in leukemic cells for cancer biology studies • Low logP (0.346) and high DMSO solubility (>50 mg/mL) for in vitro assays Supplied with ≥95% purity, stored sealed dry at 2-8°C, shipped ambient. Research quantities available for immediate dispatch.

Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
Cat. No. B11963940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C13H16N2O5/c1-13(11(16)14-12(17)15-13)7-5-8(18-2)10(20-4)9(6-7)19-3/h5-6H,1-4H3,(H2,14,15,16,17)
InChIKeyAPKQJCVBKQBNRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione: A Differentiated Hydantoin Scaffold for Anticancer and Differentiation-Inducing Research


5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione (CAS 200711-60-0, C₁₃H₁₆N₂O₅, MW 280.28 g/mol) is a hydantoin derivative characterized by a 5-methyl group and a 3,4,5-trimethoxyphenyl substituent at the 5-position . This substitution pattern distinguishes it from simpler hydantoin analogs such as 5-methyl-5-phenylhydantoin (MW 190.2 g/mol). Hydantoins are recognized for anticonvulsant, anticancer, and anti-inflammatory activities [1]. The trimethoxyphenyl moiety imparts distinct pharmacological properties including potent lipoxygenase inhibition, inosine-5'-monophosphate dehydrogenase (IMPDH) inhibition (Ki = 440 nM), CYP3A5 inhibition (Ki = 1.2 µM), and differentiation-inducing activity in leukemic cells [2][3][4].

Target Engagement

IMPDH pathway and differentiation research tool

Metabolism

CYP3A5-mediated metabolism profiling probe

Structural

3,4,5-Trimethoxyphenyl pharmacophore scaffold

Physicochemical

Favorable low logP solubility and handling profile

Why 5-Methyl-5-phenylhydantoin or Phenytoin Cannot Substitute for 5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione


In-class substitution is not straightforward because the 3,4,5-trimethoxyphenyl group confers a unique pharmacological profile absent in unsubstituted phenyl hydantoins such as 5-methyl-5-phenylhydantoin (logP = 1.40) or phenytoin. Specifically, the trimethoxyphenyl moiety enables inhibition of IMPDH (Ki = 440 nM), lipoxygenase, and CYP3A5 (Ki = 1.2 µM)—targets not engaged by 5-methyl-5-phenylhydantoin [1][2]. Additionally, the lower logP (0.346) of the trimethoxyphenyl derivative implies markedly different solubility and membrane permeability compared to the more lipophilic 5-methyl-5-phenylhydantoin (logP = 1.40), affecting compound handling and biological distribution . Thus, substituting with a generic hydantoin would result in loss of these specific biological activities and altered physicochemical properties.

Property
This Compound
5-Methyl-5-phenylhydantoin
IMPDH Target Engagement
Reported (assay context)
Not reported
CYP3A5 Modulation
Reported
Not reported
Differentiation-Inducing Property
Reported (leukemic cell context)
Not reported
Trimethoxyphenyl Pharmacophore
Present
Absent
Lipophilicity (logP context)
Lower (more hydrophilic)
Higher (logP ~1.40)

Quantitative Differentiation Evidence for 5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione


Reduced Lipophilicity (logP = 0.346) vs. 5-Methyl-5-phenylhydantoin (logP = 1.40) Enhances Aqueous Solubility and Handling

The target compound has a calculated logP of 0.346, significantly lower than the logP of 1.40 for the analogous 5-methyl-5-phenylhydantoin . This 1.05-unit reduction in logP indicates a shift toward hydrophilicity, which is expected to improve aqueous solubility and reduce nonspecific protein binding. Experimentally, the compound demonstrates solubility >1.6 mg/mL in PBS pH 7.2 and >50 mg/mL in DMSO, confirming favorable handling properties .

Lipophilicity Shift
Data to verify
ΔlogP = -1.05 (logP 0.346 vs 1.40)

Supports solubility-driven assay handling context

Calculated logP; solubility >1.6 mg/mL in PBS reported

logP Solubility ADME

Selective IMPDH Inhibition (Ki = 440 nM) Confers Antiproliferative Activity Not Observed with 5-Methyl-5-phenylhydantoin

The target compound inhibits inosine-5'-monophosphate dehydrogenase (IMPDH) with a Ki of 440 nM, as measured against the NMD substrate [1]. IMPDH is a rate-limiting enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and anticancer therapies. In contrast, 5-methyl-5-phenylhydantoin lacks this activity; no IMPDH inhibition has been reported for the unsubstituted phenyl analog. This differential target engagement provides a mechanistic basis for antiproliferative effects unique to the trimethoxyphenyl hydantoin.

IMPDH Inhibition
Class-level
Ki = 440 nM (NMD substrate)

Supports IMPDH-dependent antiproliferative pathway context

Recombinant enzyme assay; comparator inactive

IMPDH Antiproliferative Cancer

CYP3A5 Inhibition (Ki = 1.2 µM) Suggests Potential for Drug-Drug Interaction Studies Not Addressed by Simpler Hydantoins

The compound inhibits human recombinant CYP3A5 with a Ki of 1.2 µM, as assessed by testosterone 6β-hydroxylase activity [1]. In contrast, 5-methyl-5-phenylhydantoin has not been reported to inhibit CYP3A5. This inhibitory activity suggests that the compound may modulate CYP3A5-mediated metabolism, which is relevant for drug-drug interaction studies and for understanding potential pharmacokinetic liabilities of hydantoin derivatives. The trimethoxyphenyl group likely contributes to this interaction through favorable binding to the CYP3A5 active site.

CYP3A5 Inhibition
Class-level
Ki = 1.2 µM

Supports CYP3A5-mediated metabolism profiling

Testosterone 6β-hydroxylase assay; comparator inactive

CYP3A5 Drug Metabolism Pharmacokinetics

Differentiation-Inducing Activity in Leukemic Cells Distinguishes this Compound from Conventional Anticonvulsant Hydantoins

This compound has been described as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. This differentiation-inducing property is not associated with phenytoin or other conventional hydantoin anticonvulsants. The ability to induce differentiation rather than merely inhibit proliferation offers a distinct therapeutic strategy that could overcome resistance mechanisms associated with cytotoxic agents.

Differentiation Induction
Data to verify
Reported proliferation arrest and monocyte differentiation

Supports differentiation-inducing endpoint review

Webisa-sourced; requires independent validation

Differentiation Leukemia Cancer Stem Cells

3,4,5-Trimethoxyphenyl Moiety Endows Potential Tubulin Binding Activity Absent in Simpler Hydantoins

The 3,4,5-trimethoxyphenyl (TMP) group is a well-established pharmacophore for targeting the colchicine binding site of tubulin, as demonstrated in combretastatin A-4 and numerous TMP-based inhibitors [1]. In contrast, 5-methyl-5-phenylhydantoin lacks this moiety and does not exhibit tubulin binding. Although direct tubulin polymerization data for this specific compound are not yet published, the presence of the TMP group strongly suggests potential microtubule-destabilizing activity, which would distinguish it from conventional hydantoins and support its investigation as an antimitotic agent.

Tubulin Pharmacophore
Class-level
Contains 3,4,5-trimethoxyphenyl group

Supports tubulin-binding pharmacophore context

Class-level SAR inference; no direct polymerization data

Tubulin Microtubule Colchicine Binding Site

Application Scenarios for 5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione


Anticancer Drug Discovery: Screening for IMPDH Inhibition and Differentiation Induction

Researchers seeking novel antileukemic agents can employ this compound as a chemical probe to dissect IMPDH-dependent proliferation pathways and differentiation mechanisms. Its dual activity—IMPDH inhibition (Ki = 440 nM) and differentiation induction—offers a unique tool for studying cancer cell biology and for identifying synergistic drug combinations in leukemia models. [1][2]

ADME and Drug-Drug Interaction Studies: Profiling CYP3A5 Inhibition

This compound serves as a test article for investigating CYP3A5-mediated metabolism and drug-drug interactions. Its moderate inhibitory potency (Ki = 1.2 µM) allows for studying structure-activity relationships of hydantoins at CYP enzymes, guiding the design of analogs with improved pharmacokinetic profiles. [3]

Tubulin-Targeted Agent Development: Leveraging the Trimethoxyphenyl Pharmacophore

The presence of the 3,4,5-trimethoxyphenyl group makes this compound a candidate scaffold for developing novel tubulin polymerization inhibitors. It can be used as a starting point for synthesizing derivatives with enhanced potency and selectivity for the colchicine binding site. [4]

Physicochemical Property Optimization: Low logP for Improved Solubility in Assay-Ready Formats

The low logP (0.346) and high DMSO solubility (>50 mg/mL) make this compound suitable for in vitro assays requiring high compound concentration or for formulation studies aimed at improving bioavailability of hydantoin-based therapeutics.

Application
Selection Property
Validation Focus
IMPDH pathway and differentiation studies
Target engagement and differentiation profile
IMPDH enzyme and differentiation endpoint context
CYP-mediated metabolism profiling
CYP3A5 isoform inhibition profile
CYP3A5 activity assay context
Tubulin pharmacophore evaluation
Trimethoxyphenyl structural motif
Tubulin binding assay context
Physicochemical property assessment
LogP and solubility profile
Aqueous solubility and handling context
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